3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol
Overview
Description
3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol is an organic compound with the molecular formula C11H9ClN2O. It is a white to off-white crystalline powder that is soluble in most organic solvents such as ethanol, methanol, and acetone, but insoluble in water. This compound is notable for its unique chemical structure, which includes a benzyl alcohol group and a chloro-pyrimidine group.
Preparation Methods
The synthesis of 3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol involves several steps. One common synthetic route is through the reaction of substituted benzaldehyde with nitrogen-containing heterocyclic compounds such as 2-chloro-4-pyrimidinamine . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro group or to modify the pyrimidine ring.
Substitution: The chloro group can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and strong bases for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in the study of biochemical pathways and interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Chloro-4-pyrimidinyl)benzyl Alcohol exerts its effects involves interactions with specific molecular targets. The chloro-pyrimidine group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Properties
IUPAC Name |
[3-(2-chloropyrimidin-4-yl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-5-4-10(14-11)9-3-1-2-8(6-9)7-15/h1-6,15H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZPLMHADFIMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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